molecular formula C13H11F3N2O2 B3020893 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 449778-73-8

1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3020893
CAS No.: 449778-73-8
M. Wt: 284.238
InChI Key: AFDGWMUCPUIPMS-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

    Reduction: 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenoxy group contributes to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4-chlorophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-5-(4-methoxyphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-5-(4-fluorophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the methylphenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-8-3-5-9(6-4-8)20-12-10(7-19)11(13(14,15)16)17-18(12)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDGWMUCPUIPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=NN2C)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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